molecular formula C10H13ClFN B3116431 (r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride CAS No. 2165331-30-4

(r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride

Cat. No. B3116431
CAS RN: 2165331-30-4
M. Wt: 201.67 g/mol
InChI Key: VTAHBZWBOYHJTB-FVGYRXGTSA-N
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Description

“®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” is a pharmaceutical intermediate utilized in diverse drug synthesis . It is widely applied in the formulation of remedies for neurodegenerative ailments like Alzheimer’s and Parkinson’s disease .


Molecular Structure Analysis

The molecular formula of “®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” is C10H13ClFN . The molecular weight is 201.67 . For more detailed structural analysis, techniques like NMR, HPLC, LC-MS, UPLC can be used .


Physical And Chemical Properties Analysis

“®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” is a liquid at room temperature . It should be stored in a sealed container in a dry environment . The boiling point is not specified .

Scientific Research Applications

Pharmaceutical Research and Drug Development

Safety and Hazards

As with any chemical compound, handling “®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” requires precautions. It may cause skin and eye irritation . Protective gloves, eye protection, and face protection should be worn when handling the compound . In case of skin contact, wash with plenty of water . If eye irritation persists, seek medical advice .

properties

IUPAC Name

(3R)-3-(4-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAHBZWBOYHJTB-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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